molecular formula C6H9ClO2 B13066311 Ethyl 1-chlorocyclopropane-1-carboxylate

Ethyl 1-chlorocyclopropane-1-carboxylate

Cat. No.: B13066311
M. Wt: 148.59 g/mol
InChI Key: ASIAZWNCSCWHJW-UHFFFAOYSA-N
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Description

Ethyl 1-chlorocyclopropane-1-carboxylate is an organic compound with the molecular formula C₆H₉ClO₂. It is a cyclopropane derivative, characterized by the presence of an ethyl ester group and a chlorine atom attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-chlorocyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl diazoacetate with 1-chlorocyclopropane under the influence of a catalyst such as rhodium or copper. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-chlorocyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions.

    Reduction Reactions: The compound can be reduced to ethyl cyclopropane-1-carboxylate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Ethyl 1-aminocyclopropane-1-carboxylate, ethyl 1-hydroxycyclopropane-1-carboxylate.

    Reduction: Ethyl cyclopropane-1-carboxylate.

    Oxidation: Ethyl 1-chlorocyclopropane-1-carboxylic acid.

Scientific Research Applications

Ethyl 1-chlorocyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-chlorocyclopropane-1-carboxylate involves its interaction with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The cyclopropane ring’s strain energy makes it highly reactive, facilitating various chemical transformations. Molecular targets and pathways include nucleophilic substitution at the chlorine atom and ring-opening reactions under specific conditions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cyclopropane-1-carboxylate
  • 1-Chlorocyclopropane-1-carboxylic acid
  • Ethyl 1-bromocyclopropane-1-carboxylate

Highlighting Uniqueness

Ethyl 1-chlorocyclopropane-1-carboxylate is unique due to the presence of both an ester group and a chlorine atom on the cyclopropane ring. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis. Its ability to undergo diverse chemical reactions, including substitution, reduction, and oxidation, sets it apart from other similar compounds .

Properties

IUPAC Name

ethyl 1-chlorocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-2-9-5(8)6(7)3-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIAZWNCSCWHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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